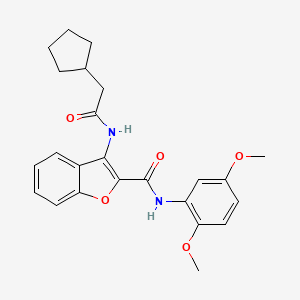

![molecular formula C14H12N4O B2400015 N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)乙酰胺 CAS No. 103779-36-8](/img/structure/B2400015.png)

N-(4-咪唑并[1,2-a]嘧啶-2-基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” is a type of organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various protocols. One of the most effective methods involves the use of metal-free direct synthesis . This method is environmentally friendly and has been applied in the preparation of important drugs and promising drug candidates . Another method involves a facile, convenient, and environmentally benign one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water .

Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide” can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, LC-MS (ESI), and FT-IR . Theoretical chemical shifts can be calculated based on the optimized geometry of the molecule using the B3LYP method and the 6-311G++(d,p) basis set with the standard Gauge Invariant Atomic Orbital (GIAO) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .

科学研究应用

- 详情: 研究评估了与咪唑并[1,2-a]嘧啶-2-基苯基)乙酰胺相关的化合物的抗菌和抗真菌活性。 这些研究通常测量抑制区的直径 .

- 详情: 咪唑并[1,2-a]吡啶衍生物,如 Q203,在治疗结核病方面显示出希望。 在一项急性结核病小鼠模型中,Q203 在治疗 4 周后显着降低了细菌负荷 .

- 详情: 文献分析揭示了与咪唑并[1,2-a]吡啶类似物相关的多种药理活性。 这些活性涵盖了各种治疗领域,为药物开发提供了宝贵的见解 .

抗癌剂

抗菌活性

结核病治疗

药理活性

未来方向

作用机制

Target of Action

The primary target of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially altering its function . This interaction could result in changes to the cell cycle, affecting cell division and proliferation.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cell cycle, given its interaction with CDK2 . The downstream effects of this interaction could include alterations in cell division and proliferation, potentially leading to effects on tissue growth and development.

Result of Action

The molecular and cellular effects of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide’s action would likely be related to its impact on CDK2 and the cell cycle . This could result in changes to cell division and proliferation, potentially affecting tissue growth and development.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with CDK2 .

属性

IUPAC Name |

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c1-10(19)16-12-5-3-11(4-6-12)13-9-18-8-2-7-15-14(18)17-13/h2-9H,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDMYKMTJOZMEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B2399934.png)

![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2399940.png)

![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)

![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)